N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide
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Overview
Description
N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzylidene group, an ethoxy group, and a hydrazino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide typically involves the condensation of 4-ethoxybenzaldehyde with hydrazine derivatives. The reaction is usually carried out in an ethanol or methanol solvent with a catalytic amount of acetic acid. The mixture is heated under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the hydrazone group into an amine group.
Substitution: This can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can be crucial in treating infections caused by urease-producing bacteria .
Comparison with Similar Compounds
Similar Compounds
- N-(4-((2-(4-Ethoxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
- N-(4-((2-(4-Methoxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
Uniqueness
What sets N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ethoxy and benzylidene groups provide distinct electronic properties that can enhance its interaction with biological targets, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
769146-42-1 |
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Molecular Formula |
C19H21N3O3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-methylbenzamide |
InChI |
InChI=1S/C19H21N3O3/c1-3-25-17-10-6-15(7-11-17)12-21-22-18(23)13-20-19(24)16-8-4-14(2)5-9-16/h4-12H,3,13H2,1-2H3,(H,20,24)(H,22,23)/b21-12+ |
InChI Key |
CBAJZNRMLICGKK-CIAFOILYSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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